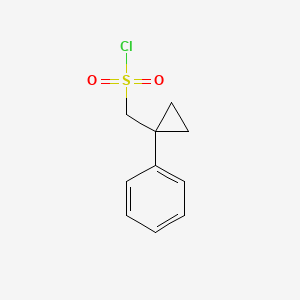

(1-Phenylcyclopropyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Phenylcyclopropyl)methanesulfonyl chloride, also known by its abbreviation PCMSC, is a chemical compound that has been studied for its various synthesis methods, scientific research applications, biochemical and physiological effects, and advantages and limitations for lab experiments. PCMSC has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology, among others.

Scientific Research Applications

Reactions and Synthesis

- Chlorination Products Formation : The reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane and nitryl chloride in dimethoxyethane forms a mixture of chlorination products instead of expected nitro compounds, indicating the reactivity of phenylsulfonyl derivatives towards chlorination under certain conditions (Borbulevych et al., 2002).

- Spectroscopic Studies : Structural and spectroscopic studies of complexes involving sulfonyl derivatives show the potential for understanding molecular interactions and designing materials with specific properties (Binkowska et al., 2001).

Electrochemical and Material Applications

- Electrochemical Properties : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, and its electrochemical properties are studied in the context of sodium insertion into vanadium pentoxide, demonstrating applications in battery technology (Su et al., 2001).

Chemical Transformation and Organic Synthesis

- Synthesis of Pyrrolidines : The reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines leads to the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation, highlighting the compound's utility in synthesizing nitrogen-containing heterocycles (Craig et al., 2000).

Fundamental Chemical Research

- One-electron Reduction Studies : The study of the one-electron reduction of methanesulfonyl chloride elucidates the formation of sulfonyl radicals and their intermediates, providing insight into reaction mechanisms relevant to organic and physical chemistry (Tamba et al., 2007).

Catalysis and Polymerization

- Catalytic Applications : Research on methanesulfonic acid as a catalyst for the production of linear alkylbenzenes demonstrates the role of sulfonyl chloride derivatives in industrial catalytic processes, highlighting their importance in synthesizing commercially significant compounds (Luong et al., 2004).

Mechanism of Action

Target of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates . This suggests that (1-Phenylcyclopropyl)methanesulfonyl chloride may also target alcohols or similar functional groups in biological systems.

Mode of Action

The mode of action of this compound is likely similar to that of methanesulfonyl chloride. Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

Methanesulfonates, which can be formed by the reaction of methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . Therefore, it’s plausible that this compound could affect similar biochemical pathways.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For example, the presence of water or other nucleophiles could react with this compound, potentially affecting its stability and reactivity . Additionally, factors such as pH, temperature, and the presence of other chemicals could also influence its action and efficacy.

properties

IUPAC Name |

(1-phenylcyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEUDQLNJWAYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)

![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2955698.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)

![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)

![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)